N-(3-(4-ethylpiperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide
CAS No.:
Cat. No.: VC15070095
Molecular Formula: C26H31N5O4S
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31N5O4S |
|---|---|
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | N-[3-(4-ethylpiperazin-1-yl)propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C26H31N5O4S/c1-2-29-10-12-30(13-11-29)9-3-8-27-24(32)19-6-4-18(5-7-19)16-31-25(33)20-14-22-23(35-17-34-22)15-21(20)28-26(31)36/h4-7,14-15H,2-3,8-13,16-17H2,1H3,(H,27,32)(H,28,36) |
| Standard InChI Key | HCWFAJNQNQKURK-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Introduction
N-(3-(4-ethylpiperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex organic compound featuring a piperazine moiety and a quinazoline derivative. Its molecular formula and weight are not explicitly detailed in the provided sources, but it is known to have a molecular weight of approximately 430.57 g/mol. This compound is characterized by multiple functional groups, including an amide bond and a dioxoloquinazoline structure, which contribute to its potential biological activity.
Biological Activity and Potential Applications
Compounds similar to N-(3-(4-ethylpiperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide often exhibit significant biological activities, particularly in cancer treatment. Their structural components suggest potential interactions with various biological targets, including kinases and other enzymes involved in cancer proliferation and survival pathways.
| Biological Target | Potential Activity | Relevance to Cancer |
|---|---|---|
| Kinases | Inhibition | Cell proliferation |
| Enzymes | Modulation | Survival pathways |
Synthesis and Interaction Studies
The synthesis of this compound typically involves several steps, including the formation of the quinazoline derivative and its subsequent linkage to the piperazine moiety. Interaction studies are crucial for understanding how this compound interacts with biological systems, often involving in vitro and in vivo assays to assess its efficacy and safety.
| Synthesis Step | Chemical Reaction | Reagents |
|---|---|---|
| Formation of Quinazoline | Condensation reaction | Aromatic amines, carbonyl compounds |
| Linkage to Piperazine | Alkylation reaction | Alkyl halides, bases |
Comparison with Similar Compounds
N-(3-(4-ethylpiperazin-1-yl)propyl)-4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide stands out due to its intricate structure combining multiple pharmacophores, which may enhance its biological efficacy compared to simpler derivatives.
Given the lack of specific detailed research findings directly related to this compound in the provided sources, further investigation into its synthesis, biological activity, and potential applications would be necessary to fully understand its properties and uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume